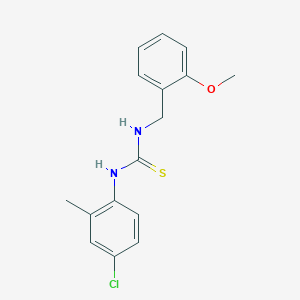
N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea is a chemical compound that has been studied extensively for its potential use in scientific research. It is a thiourea derivative that has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. It has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to have various biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which may help reduce inflammation in the body. Additionally, it has been shown to have hypolipidemic effects, which may help reduce cholesterol levels in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have a wide range of potential applications in various fields. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to study in certain contexts.
Orientations Futures
There are many potential future directions for the study of N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea. One direction is to further investigate its potential use as a cancer treatment, as it has shown promise in inhibiting the growth of cancer cells in vitro. Another direction is to investigate its potential use as a treatment for diabetes, as it has been shown to have hypoglycemic effects in animal models. Additionally, further research could be done to better understand its mechanism of action and to identify potential new applications for this compound.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea involves the reaction of 2-methoxybenzyl isothiocyanate and 4-chloro-2-methylaniline. The reaction is typically carried out in an organic solvent, such as dichloromethane or ethyl acetate, and requires the use of a base, such as triethylamine or sodium hydroxide. The reaction yields N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea as a white crystalline solid.
Applications De Recherche Scientifique
N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea has been studied for its potential use in various scientific research applications. It has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use as a cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use in the treatment of diabetes, as it has been shown to have hypoglycemic effects in animal models.
Propriétés
Nom du produit |
N-(4-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)thiourea |
|---|---|
Formule moléculaire |
C16H17ClN2OS |
Poids moléculaire |
320.8 g/mol |
Nom IUPAC |
1-(4-chloro-2-methylphenyl)-3-[(2-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C16H17ClN2OS/c1-11-9-13(17)7-8-14(11)19-16(21)18-10-12-5-3-4-6-15(12)20-2/h3-9H,10H2,1-2H3,(H2,18,19,21) |
Clé InChI |
RMVLGXIMLQHYTA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NCC2=CC=CC=C2OC |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)NC(=S)NCC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)


![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)
![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)



![2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215723.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215724.png)
![2-[(2,4-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215725.png)